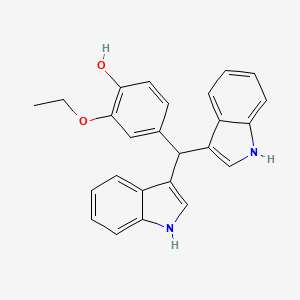

4-(di-1H-indol-3-ylmethyl)-2-ethoxyphenol

Overview

Description

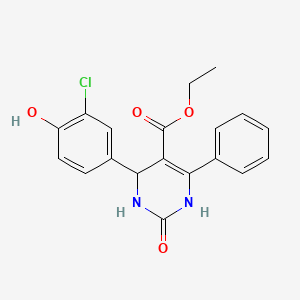

“4-(di-1H-indol-3-ylmethyl)-2-ethoxyphenol” is a chemical compound with the molecular formula C23H18N2O . It is also known by other names such as DIM-C-pPhOH, 1,1-Bis(3’-indolyl)-1-(p-hydroxyphenyl)methane, and 4-(Di-1H-indol-3-ylmethyl)phenol . This compound has been recognized for its potential in various applications, particularly in the field of medicinal chemistry .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 23 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact mass of the molecule is 338.141913202 g/mol .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 338.4 g/mol . The compound has a topological polar surface area of 51.8 Ų . Other properties such as solubility and stability are not explicitly mentioned in the search results.

Scientific Research Applications

Environmental Impact and Degradation of Phenolic Compounds

Phenolic compounds, including various nonylphenols, have been studied extensively for their persistence in the environment, potential as endocrine disruptors, and effects on wildlife and human health. Nonylphenols, for example, are degradation products of alkylphenol ethoxylates, which are used in a wide range of industrial applications. They have been found in various environmental matrices and are known for their estrogenic activity, which poses a risk to aquatic organisms and potentially humans.

Environmental Presence and Toxicity : Studies have shown that nonylphenols are ubiquitous in food and the environment, highlighting concerns regarding their estrogenic and toxic effects. Persistent and bioaccumulative, these compounds have been found in water bodies, sediments, and even in food, raising alarms over long-term dietary exposure and its potential consequences on human health and wildlife (Guenther et al., 2002; Soares et al., 2008).

Degradation and Treatment : Efforts to degrade nonylphenol ethoxylates and their toxic by-products, such as nonylphenol, have led to studies on microbial degradation pathways. These studies aim to understand and enhance the breakdown of these persistent pollutants in wastewater treatment systems, mitigating their release into the environment and reducing their endocrine-disrupting effects (Dornelles et al., 2020).

Bioaccumulation and Metabolism : Research on bioaccumulation and metabolism of nonylphenols in organisms such as fish and earthworms provides insight into the environmental fate and potential health impacts of these compounds. These studies also investigate the formation of metabolites and bound residues, which are crucial for understanding the persistence and detoxification mechanisms in living organisms (Arukwe et al., 2000; Shan et al., 2010).

Mechanism of Action

While the specific mechanism of action for “4-(di-1H-indol-3-ylmethyl)-2-ethoxyphenol” is not explicitly mentioned in the search results, similar compounds such as DIM-Ph-4-CF3 have been found to bind to the orphan nuclear receptor 4A1 (NR4A1), leading to the induction of the unfolded protein response (UPR) signaling in cancer cells .

Future Directions

The future directions for “4-(di-1H-indol-3-ylmethyl)-2-ethoxyphenol” and similar compounds could involve further exploration of their potential applications in medicinal chemistry, particularly in the development of new treatments for cancer . Additionally, improvements in the synthesis methods for these compounds could also be a focus of future research .

Properties

IUPAC Name |

4-[bis(1H-indol-3-yl)methyl]-2-ethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O2/c1-2-29-24-13-16(11-12-23(24)28)25(19-14-26-21-9-5-3-7-17(19)21)20-15-27-22-10-6-4-8-18(20)22/h3-15,25-28H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTVDVVZTQSTQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-bromo-2-(di-1H-indol-3-ylmethyl)phenoxy]acetic acid](/img/structure/B4059678.png)

![1-cyclohexyl-4-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinone](/img/structure/B4059703.png)

![diphenylmethyl 4-[(2-methyl-4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4059708.png)

![(3-endo)-8-(6-methoxypyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B4059724.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[3-(2-isoxazolidinyl)propanoyl]-N-methyl-3-piperidinamine](/img/structure/B4059741.png)

![7-{[3-(allyloxy)phenyl][(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4059755.png)

![2-(ethylthio)-4-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4059782.png)